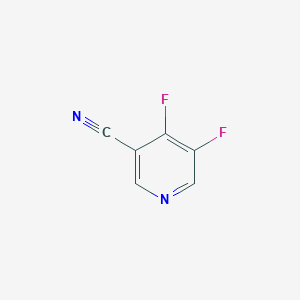
4,5-Difluoronicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoronicotinonitrile is an organic compound with the molecular formula C6H2F2N2 It is a derivative of nicotinonitrile, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 4 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-Difluoronicotinonitrile can be synthesized through various methods. One common approach involves the fluorination of 4,5-dichloronicotinonitrile using potassium fluoride as a fluorinating agent. The reaction is typically carried out in the presence of a phase transfer catalyst, such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride, under mild conditions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the fluorination process. The use of recyclable solvents and catalysts further enhances the sustainability and cost-effectiveness of the production method .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Difluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for nitriles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
4,5-Difluoronicotinonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,5-Difluoronicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
4,6-Difluoronicotinonitrile: Another fluorinated derivative of nicotinonitrile with fluorine atoms at the 4 and 6 positions.
2,4-Difluoronicotinonitrile: A compound with fluorine atoms at the 2 and 4 positions.
Uniqueness: 4,5-Difluoronicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Propiedades
Fórmula molecular |
C6H2F2N2 |
|---|---|
Peso molecular |
140.09 g/mol |
Nombre IUPAC |
4,5-difluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2F2N2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H |
Clave InChI |
XHEUATFQXCSFTN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


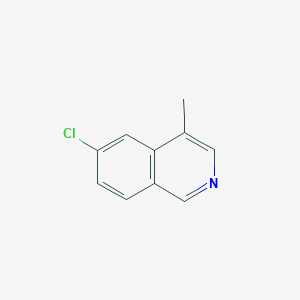
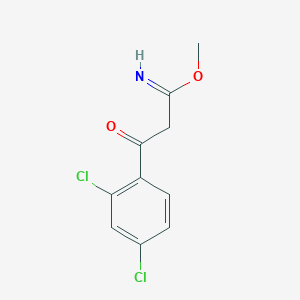
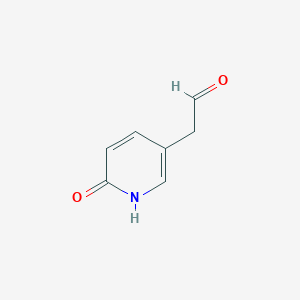
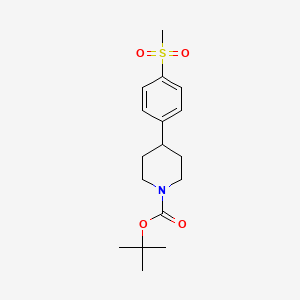
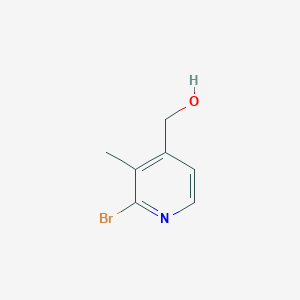
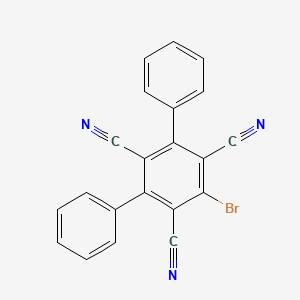
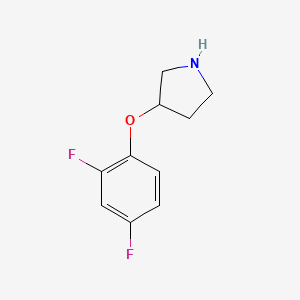
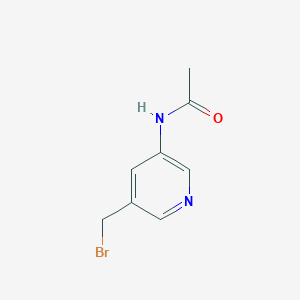
![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
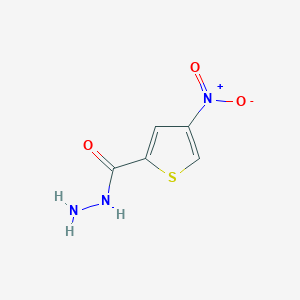
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
